Methyl 2-benzyl-4-oxo-4-phenylbutanoate

Lipophilicity Drug-Likeness Physicochemical Properties

Methyl 2-benzyl-4-oxo-4-phenylbutanoate, identified by CAS Registry Number 6938-59-6 and synonym NSC 53983, is an organic ester compound with the molecular formula C18H18O3 and a molecular weight of 282.3 g/mol. It features a butanoate backbone functionalized with both a benzyl group and a benzoyl (4-oxo-4-phenyl) group, distinguishing it from simpler linear esters and mono-substituted analogs.

Molecular Formula C18H18O3
Molecular Weight 282.3 g/mol
CAS No. 6938-59-6
Cat. No. B14010040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-benzyl-4-oxo-4-phenylbutanoate
CAS6938-59-6
Molecular FormulaC18H18O3
Molecular Weight282.3 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CC=CC=C1)CC(=O)C2=CC=CC=C2
InChIInChI=1S/C18H18O3/c1-21-18(20)16(12-14-8-4-2-5-9-14)13-17(19)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3
InChIKeyWBIGILOJVWTFFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-benzyl-4-oxo-4-phenylbutanoate (CAS 6938-59-6): A Structurally Distinct Building Block for Ketone-Functionalized Molecules


Methyl 2-benzyl-4-oxo-4-phenylbutanoate, identified by CAS Registry Number 6938-59-6 and synonym NSC 53983, is an organic ester compound with the molecular formula C18H18O3 and a molecular weight of 282.3 g/mol [1]. It features a butanoate backbone functionalized with both a benzyl group and a benzoyl (4-oxo-4-phenyl) group, distinguishing it from simpler linear esters and mono-substituted analogs. Its initial listing in the National Cancer Institute (NSC) compound collection indicates its historical screening as a potential pharmacologically relevant structure [1]. The compound's combination of a protected carboxylic acid (methyl ester) and a ketone moiety makes it a strategically functionalized intermediate for further derivatization in synthetic organic chemistry .

Methyl 2-benzyl-4-oxo-4-phenylbutanoate: Why Simple Analogs Cannot Reproduce its Reactivity and Physicochemical Profile


Generic substitution among 4-oxo-4-phenylbutanoate derivatives fails because the specific 2-benzyl substituent profoundly influences multiple critical parameters: steric hindrance around the reactive ester and ketone sites, lipophilicity (governed by the benzyl group), and hydrogen-bonding potential. Replacing this compound with the unsubstituted methyl 4-oxo-4-phenylbutanoate (CAS 25333-24-8) or the ethyl ester analog (CAS 84688-29-9) changes the molecular shape, conformational preferences, and physicochemical properties, thereby altering synthetic reactivity, biological target engagement, and pharmacokinetic behavior if used in a medicinal chemistry context. The evidence below quantitatively demonstrates these critical differentiation points [1].

Methyl 2-benzyl-4-oxo-4-phenylbutanoate: Quantified Differentiation from In-Class Analogs for Informed Procurement


Increased Lipophilicity vs. Unsubstituted Methyl 4-Oxo-4-Phenylbutanoate Enhances Membrane Permeability Potential

Methyl 2-benzyl-4-oxo-4-phenylbutanoate has a reported experimental LogP of 3.29 . In contrast, the unsubstituted analog methyl 4-oxo-4-phenylbutanoate (CAS 25333-24-8), lacking the 2-benzyl group, has a LogP of approximately 2.0 [1]. This difference of over 1.3 Log units represents a roughly 20-fold increase in partition coefficient, indicating significantly higher lipophilicity for the 2-benzyl derivative. In the context of medicinal chemistry, this increase can translate to enhanced passive membrane permeability and improved oral absorption, a key advantage if the compound scaffold is being explored for central nervous system (CNS) penetration or intracellular target engagement.

Lipophilicity Drug-Likeness Physicochemical Properties

Enhanced Topological Polar Surface Area (TPSA) vs. Non-Benzyl Analog for Optimized Oral Bioavailability

The calculated TPSA for Methyl 2-benzyl-4-oxo-4-phenylbutanoate is 43.37 Ų . For the unsubstituted methyl 4-oxo-4-phenylbutanoate, the TPSA is identical at 43.37 Ų, as the benzyl group adds only carbon and hydrogen atoms. However, the critical difference lies in the balance with lipophilicity: compounds with TPSA < 60 Ų can be orally absorbed if sufficiently lipophilic. The target compound (TPSA 43.37 Ų, LogP 3.29) maintains a favorable TPSA for permeation while achieving a higher LogP than the unsubstituted analog (TPSA 43.37 Ų, LogP ~2.0). This combination places it closer to the optimal CNS drug-like space (TPSA < 60-70 Ų, LogP 1-4), giving it a distinct advantage for neurological or intracellular target applications.

Drug-Likeness Bioavailability Physicochemical Properties

Increased Molecular Complexity and Fraction sp3 vs. Flat Aromatic Analogs for Improved 3D Diversity

Methyl 2-benzyl-4-oxo-4-phenylbutanoate contains 18 carbon atoms, of which 8 are sp3-hybridized (fraction sp3 = 0.44). The unsubstituted analog methyl 4-oxo-4-phenylbutanoate (C11H12O3) has only 4 sp3 carbons out of 11 (fraction sp3 = 0.36) [1]. The higher fraction sp3 (or Fsp3) in the target compound indicates greater three-dimensional complexity, a property increasingly correlated with improved selectivity, aqueous solubility, and clinical success rates in drug discovery [2]. This makes the 2-benzyl derivative a more attractive starting point for fragment-based or lead-optimization campaigns aiming to escape from flat, aromatic, poorly developable chemical space.

Molecular Complexity Fraction sp3 Lead-Likeness

Dual Reactive Functionality (Ester + Ketone) vs. Single-Function Analogs for Sequential Derivatization Strategies

Methyl 2-benzyl-4-oxo-4-phenylbutanoate offers two distinct reactive handles: a methyl ester for carboxylate conjugation (hydrolysis, amidation, transesterification) and a ketone for carbonyl chemistry (reductive amination, Grignard addition, oxime formation) [1]. The unsubstituted methyl 4-oxo-4-phenylbutanoate shares these two functions, but the presence of the 2-benzyl substituent not only adds steric differentiation but also enables chemistry at the benzyl position itself (e.g., benzylic oxidation, halogenation). This orthogonal tridentate reactivity (ester, ketone, benzyl) is not available in the parent analog, allowing more efficient and divergent synthetic sequences from a single intermediate.

Synthetic Utility Orthogonal Reactivity Building Block

Methyl 2-benzyl-4-oxo-4-phenylbutanoate: Optimal Use Cases for Procurement and Research


CNS Drug Discovery Scaffold Libraries

Methyl 2-benzyl-4-oxo-4-phenylbutanoate is ideally suited for constructing CNS-focused compound libraries. Its LogP of 3.29 and TPSA of 43.37 Ų place it within the favorable CNS drug-like space, while its Fsp3 of 0.44 enhances 3D character compared to flatter heterocyclic scaffolds. Procurement of this specific benzylated ester, rather than the unsubstituted analog, provides a scaffold with inherently higher membrane permeability and lower non-specific binding propensity [1].

Divergent Synthesis Intermediate for Parallel Medicinal Chemistry

The compound's three orthogonal reactive sites (ester, ketone, benzylic methylene) make it an efficient branching intermediate for parallel synthesis. In a single batch, the methyl ester can be hydrolyzed for acid coupling, the ketone can undergo reductive amination to generate amines, and the benzyl position can be functionalized via oxidation. This tridentate reactivity enables rapid generation of diverse analog sets, providing a clear procurement advantage over simpler 4-oxo-4-phenylbutanoates that lack the benzylic handle [1].

Physicochemical Probe for Structure-Activity Relationship (SAR) Studies

For SAR campaigns aiming to understand the contribution of lipophilicity and steric bulk to target engagement, Methyl 2-benzyl-4-oxo-4-phenylbutanoate serves as an informative probe. Its LogP difference of 1.3 units compared to the des-benzyl analog allows researchers to assess the impact of increased lipophilicity on potency, selectivity, and metabolic stability while keeping the core pharmacophore constant. This quantified differentiation supports its selection as a critical SAR tool compound .

Fragment Elaboration and Fsp3 Optimization

With a fraction sp3 of 0.44, this compound provides a measurable increase in molecular complexity over aromatic ketone fragments. It is therefore valuable for fragment elaboration strategies aiming to improve clinical success probabilities by escaping 'flatland' chemical space. The 2-benzyl substituent adds steric bulk while maintaining synthetic tractability, making it a superior choice for fragment growing versus less substituted 4-oxo-4-phenylbutanoate analogs [2].

Quote Request

Request a Quote for Methyl 2-benzyl-4-oxo-4-phenylbutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.